Phenyl 2-bromo-2-propyl ketone

Electrosynthesis Cathodic reduction Radical coupling

Phenyl 2-bromo-2-propyl ketone (CAS 10409-54-8), also known as 2-bromoisobutyrophenone or 2-bromo-2-methylpropiophenone, is a tertiary α-brominated aryl ketone with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol. This compound is characterized by a bromine atom attached to a fully substituted α-carbon (tertiary center), which confers distinct steric and electronic properties.

Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
CAS No. 10409-54-8
Cat. No. B084759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 2-bromo-2-propyl ketone
CAS10409-54-8
Molecular FormulaC10H11BrO
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)C1=CC=CC=C1)Br
InChIInChI=1S/C10H11BrO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h3-7H,1-2H3
InChIKeyQMOSZSHTSOWPRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 2-bromo-2-propyl ketone (CAS 10409-54-8) Procurement Guide: Physical Properties and Chemical Identity for Research Sourcing


Phenyl 2-bromo-2-propyl ketone (CAS 10409-54-8), also known as 2-bromoisobutyrophenone or 2-bromo-2-methylpropiophenone, is a tertiary α-brominated aryl ketone with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol [1]. This compound is characterized by a bromine atom attached to a fully substituted α-carbon (tertiary center), which confers distinct steric and electronic properties [2]. The compound is commercially available as a colorless to pale yellow liquid with a purity specification typically ≥95% , a density of 1.35 g/mL at 25°C, a refractive index of n20/D 1.5561, and a boiling point of 146-148 °C at 30 mmHg [1].

Phenyl 2-bromo-2-propyl ketone Procurement Risk: Why α-Bromo Ketone Analogs Cannot Be Interchanged Without Validation


Substitution of Phenyl 2-bromo-2-propyl ketone with alternative α-halo ketones is chemically unjustified due to the compound's tertiary α-carbon structure (gem-dimethyl substitution), which fundamentally alters its reactivity profile relative to primary or secondary α-bromo analogs. Unlike 2-bromopropiophenone (secondary α-carbon) or 2-bromoacetophenone (primary α-carbon), the fully substituted α-position in this compound precludes enolization and eliminates competing reaction pathways involving α-proton abstraction . This structural feature produces a predictable SN1-type reactivity pattern with a well-characterized solvolysis rate constant (k = 1.16 × 10⁻⁴ s⁻¹ at 62.5°C in 100% methanol) [1], whereas secondary α-bromo ketones exhibit more complex, condition-dependent behavior. Furthermore, the compound demonstrates product-switching behavior under different quenching conditions: Me₂S reduction yields 3a/4a = 3/97 (predominantly oxygenated product), while alternative quenching reverses this selectivity [2]. These quantifiable differences mean that substituting a generic α-bromo ketone would alter both reaction kinetics and product distribution, necessitating complete revalidation of established protocols.

Phenyl 2-bromo-2-propyl ketone (CAS 10409-54-8) Quantitative Differentiation Evidence: Comparative Data Against Closest Analogs


Electrochemical Reformatsky Reaction Outcome: Divergent Chemoselectivity vs. Secondary α-Bromo Ketones

In a comparative electrochemical study under identical conditions (graphite powder cathode, aqueous electrolyte, undivided cell, benzaldehyde present), both Phenyl 2-bromo-2-propyl ketone (2-bromoisobutyrophenone) and its secondary analog 2-bromopropiophenone failed to undergo Reformatsky-type coupling with benzaldehyde. However, 2-chlorobutanone (a primary α-chloro ketone) did produce the expected aldol product and 1,3-diketone, albeit in low yield. Critically, both the target compound and its secondary bromo analog exclusively underwent reductive dehalogenation rather than coupling [1]. This demonstrates that the tertiary α-bromo ketone's electrochemical reduction behavior is not unique among α-halo ketones but is shared with secondary bromo analogs—a finding that establishes negative differentiation: the compound does NOT enable coupling chemistry where alternative haloketones might, and procurement must account for this pathway exclusion.

Electrosynthesis Cathodic reduction Radical coupling

Solvolysis Rate Constant: Quantitative Kinetic Benchmark for SN1-Dominated Reactivity

The specific rate of solvolysis of Phenyl 2-bromo-2-propyl ketone has been rigorously quantified using Grunwald-Winstein correlation analysis. In 100% methanol at 62.5°C, the first-order rate constant (k) is 1.16 × 10⁻⁴ s⁻¹ [1]. This value reflects the compound's ionization pathway to a tertiary carbocation intermediate stabilized by the adjacent phenyl and gem-dimethyl groups. The solvolysis proceeds with an mY correlation value (sensitivity to solvent ionizing power) of 0.98 ± 0.04, indicating a strongly SN1-like mechanism with minimal nucleophilic solvent assistance [1]. This kinetic fingerprint allows users to predict reaction rates across solvent systems using the extended Grunwald-Winstein equation, enabling precise experimental design. In contrast, primary α-bromo ketones exhibit SN2-dominated kinetics that vary by orders of magnitude depending on nucleophile concentration.

Physical organic chemistry Solvolysis kinetics Grunwald-Winstein analysis

Reaction with Phosphite Reagents: Product Divergence Driven by Tertiary Carbon Substitution

The reaction of Phenyl 2-bromo-2-propyl ketone with triethyl phosphite and with sodium diethyl phosphite proceeds via a single unified pathway, yielding diethyl 2-methyl-1-propenyl phosphate as the sole product [1]. This outcome is dictated by the tertiary nature of the α-carbon, which contains no α-hydrogens available for elimination pathways. In contrast, secondary α-bromo ketones such as 2-bromopropiophenone can undergo competing dehydrohalogenation reactions, leading to complex product mixtures. The exclusive formation of the propenyl phosphate ester simplifies purification and improves isolated yield reproducibility. No quantitative yield data is available for this specific transformation in the accessible primary literature, but the mechanistic exclusivity represents a qualitative differentiation point for synthetic route selection.

Organophosphorus chemistry Arbuzov reaction Phosphate ester synthesis

Bromination Regioselectivity During Synthesis: Absolute α-Position Control

Synthesis of this compound from isobutyrophenone via the t-butyl bromide–DMSO system achieves exclusive bromination at the more highly substituted α-position, yielding the tertiary α-bromo ketone as a single regioisomer . This contrasts with bromination of propiophenone (the secondary analog precursor), which can yield mixtures of α-bromo regioisomers depending on reaction conditions and enolate formation preferences. The gem-dimethyl substitution in isobutyrophenone eliminates any possibility of alternative bromination sites, guaranteeing a single product that requires no regioisomer separation. This synthetic predictability translates to more reliable procurement from custom synthesis providers and consistent batch-to-batch performance in downstream applications.

Synthetic methodology Halogenation selectivity Ketone functionalization

Product Switching Under Quenching Control: Tunable α-Oxygenation vs. α-Thiolation

In reactions with 2-aryl-1,3-dimethylbenzimidazoline (BIH-Ph) under aerobic conditions, Phenyl 2-bromo-2-propyl ketone exhibits dramatic product-switching behavior controlled by the quenching protocol. When the reaction is quenched with dimethyl sulfide (Me₂S), the product distribution (3a/4a ratio) is 3/97, favoring the oxygenated α-hydroxy ketone product (4a) with near-exclusive selectivity [1]. When alternative quenching agents (2c or DDQ) are employed followed by stirring without Me₂S reduction, this ratio can be reversed, and the addition of thiophenol to the reaction mixture produces α-phenylthiolated isobutyrophenone as the predominant product even in the presence of high molecular oxygen concentrations [2]. This tunable chemoselectivity is not observed with secondary or primary α-bromo ketones, which lack the tertiary carbocation/radical stability that enables this controlled divergence. The ability to switch between oxygenation and thiolation pathways using simple quenching variations provides unique synthetic versatility.

Debrominative oxygenation Radical chemistry Reaction condition optimization

Phenyl 2-bromo-2-propyl ketone: Evidence-Backed Research Applications for Procurement Decision-Making


Controlled Radical-Mediated α-Functionalization with Switchable Product Outcomes

Based on the tunable product-switching evidence [1], this compound is specifically suited for synthetic sequences requiring selective α-oxygenation or α-thiolation from a single starting material. Users developing divergent synthetic strategies can leverage the 97% selectivity for the oxygenated product with Me₂S quenching versus the thiolated product dominance when thiophenol is present, enabling access to multiple downstream intermediates from one procurement.

SN1-Dominated Solvolytic Transformations with Predictable Rate Constants

The well-characterized solvolysis kinetics (k = 1.16 × 10⁻⁴ s⁻¹ in 100% methanol at 62.5°C) [2] support applications in physical organic chemistry studies, mechanistic investigations of carbocation stability, and synthetic routes where predictable first-order ionization is required. Users performing time-sensitive reactions can calculate conversion rates with quantitative precision across solvent systems using Grunwald-Winstein parameters.

Phosphite-Mediated Synthesis of α,β-Unsaturated Phosphate Esters

The exclusive formation of diethyl 2-methyl-1-propenyl phosphate upon reaction with triethyl phosphite [3] supports applications in organophosphorus synthesis where clean, single-product outcomes are critical. This compound eliminates the purification challenges associated with product mixtures from secondary α-bromo ketone reactions, making it the preferred substrate for phosphate ester preparation.

Technical Documentation Hub

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